Reactive Blue 74

Vue d'ensemble

Description

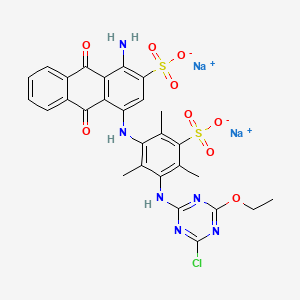

Reactive Blue 74 is a synthetic dye belonging to the class of reactive dyes. It is commonly used in the textile industry for dyeing and printing cotton and viscose fabrics. The compound is known for its brilliant blue color and high solubility in water. Its chemical structure includes an anthraquinone core, which contributes to its vibrant hue and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Reactive Blue 74 is synthesized through a multi-step process involving the condensation of bromamic acid and 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, followed by further condensation with cyanuric chloride and ethanol. The final product is obtained after a third condensation reaction, salting out, filtration, and drying .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the aforementioned reactions are carried out under controlled conditions. The process typically includes:

Condensation Reactions: Conducted at specific temperatures and pH levels to ensure optimal yield.

Salting Out: Used to precipitate the dye from the reaction mixture.

Filtration and Drying: To obtain the final powdered form of the dye.

Analyse Des Réactions Chimiques

Degradation Pathways

Reactive Blue 74 undergoes oxidative and reductive degradation in aqueous environments:

Oxidative Degradation

-

Zero-Valent Copper Nanoparticles (nZVC) :

-

Degrades via oxidative pathways, achieving 90% decolorization within 10 minutes under optimal conditions (pH 3–4, 30°C) .

-

Total Organic Carbon (TOC) analysis indicates mineralization, driven by Cu(I) species rather than hydroxyl radicals .

-

Kinetics : Follows second-order kinetics with an activation energy () of 42 kJ·mol⁻¹ .

-

| Parameter | Effect on Degradation Rate |

|---|---|

| Temperature | Rate doubles from 25°C to 30°C |

| pH | Acidic conditions (pH 3–4) enhance degradation |

| nZVC Dose | Higher doses increase reactive sites |

Reductive Degradation

-

Zero-Valent Iron (ZVI) :

Dyeing Process

-

Reacts with cellulose fibers via nucleophilic substitution at the triazine chlorine groups .

-

Key Reaction :

Stability

-

pH Sensitivity :

-

Photostability :

Environmental and Industrial Implications

-

Toxicity : Untreated this compound exhibits phytotoxicity and genotoxicity, but biodegradation by bacterial aerobic granules reduces toxicity .

-

Wastewater Treatment :

| Method | Efficiency | Conditions |

|---|---|---|

| nZVC Oxidation | 90% in 10 min | pH 3, 30°C, 0.5 g/L nZVC |

| ZVI Reduction | 50% in 24 h | pH 10, 30°C, 100 g/L NaCl |

| Sonophotocatalysis | 90% in 2 h | 20 mg/L dye, 5 wt.% S-TiO₂ |

Applications De Recherche Scientifique

Chemical Degradation

Chemical degradation methods for Reactive Blue 74 focus on oxidative processes that break down the dye into less harmful substances:

- Zero-Valent Iron Treatment : Studies have shown that zero-valent iron can effectively decolorize this compound in textile wastewater. The decolorization rate is influenced by factors such as pH, temperature, and dye concentration. For instance, a study reported a pseudo-first-order rate constant of under optimal conditions, indicating effective treatment capabilities .

- Nanoparticle Catalysis : The use of zero-valent copper nanoparticles has demonstrated high degradation rates (up to 90%) for this compound within minutes. The degradation process is primarily oxidative, with the reaction kinetics favoring acidic conditions .

| Method | Degradation Rate | Conditions |

|---|---|---|

| Zero-Valent Iron | pH: optimal; Temp: elevated | |

| Copper Nanoparticles | ~90% in 10 min | pH: 3-4; Higher temperatures |

Biological Degradation

Biological methods leverage microorganisms to degrade this compound:

- Bacterial Biodegradation : Research indicates that specific bacterial strains can effectively decolorize this compound under varying conditions. For example, aerobic bacterial granules have been shown to tolerate high concentrations (up to of dye), achieving significant decolorization .

- Fungal Biodegradation : A novel white rot fungus named Antrodia has been isolated for its ability to degrade this compound efficiently. In controlled studies, this fungus achieved up to 95% decolorization within 24 hours while also reducing toxicity levels .

| Microorganism | Decolorization Efficiency | Conditions |

|---|---|---|

| Aerobic Bacteria | Up to | Wide pH range (4-11) |

| Antrodia (Fungus) | ~95% in 24 hours | pH: optimal; High dye tolerance |

Industrial Applications

This compound is extensively utilized in various industrial applications beyond textile dyeing:

- Textile Industry : Its primary use remains in dyeing cotton and other cellulose-based fibers through processes like dip dyeing and inkjet printing. The dye's strong fixation properties ensure that the color remains vibrant even after multiple washes.

- Research and Development : The dye serves as a model compound in studies focused on wastewater treatment technologies due to its complex aromatic structure and resistance to conventional degradation methods.

Case Study: Electrocoagulation Treatment

A study evaluated the effectiveness of electrocoagulation for removing this compound from synthetic effluents. The results indicated that optimizing current density and electrode materials significantly improved removal efficiencies, suggesting a viable method for treating textile wastewater .

Case Study: Biodegradation with Antrodia

In another study, the white rot fungus Antrodia was tested for its ability to degrade this compound combined with herbal extraction residues. The results showed enhanced biodegradation performance, achieving over 90% decolorization while also mitigating toxicity levels .

Mécanisme D'action

Reactive Blue 74 can be compared with other reactive dyes such as Reactive Blue 19 and Reactive Blue 4:

Reactive Blue 19: Known for its high reactivity and strong color, but may have different solubility and fastness properties.

Reactive Blue 4: Often used in similar applications but may differ in terms of molecular structure and reactivity.

Uniqueness: this compound is unique due to its specific anthraquinone structure, which imparts distinct color properties and stability. Its high solubility and reactivity make it particularly suitable for textile applications .

Comparaison Avec Des Composés Similaires

- Reactive Blue 19

- Reactive Blue 4

- Reactive Blue 194

Activité Biologique

Reactive Blue 74 (RB74) is a synthetic dye predominantly used in the textile industry. It belongs to the class of anthraquinone dyes and is characterized by its complex aromatic structure, which poses significant challenges in wastewater treatment due to its toxicity and recalcitrance. This article explores the biological activity of this compound, focusing on its toxicological effects, biodegradation potential, and the mechanisms involved in its detoxification.

Chemical Structure and Properties

This compound has the chemical formula and features a sulfonate group that enhances its solubility in water. The dye's structure is pivotal in determining its biological interactions and environmental behavior.

Toxicological Effects

Studies have shown that this compound exhibits cytotoxic , genotoxic , and phytotoxic properties. For instance, RB74 has been reported to induce DNA damage in various cell lines, suggesting potential carcinogenic effects. Its phytotoxicity affects plant growth and development, leading to reduced germination rates and stunted growth in sensitive species.

Table 1: Toxicological Effects of this compound

| Effect Type | Observations |

|---|---|

| Cytotoxicity | Induces apoptosis in human cell lines |

| Genotoxicity | Causes DNA strand breaks |

| Phytotoxicity | Inhibits seed germination and root elongation |

Biodegradation Potential

The biodegradation of this compound has garnered attention due to its environmental implications. Various microbial strains have been identified that can effectively degrade RB74 under aerobic and anaerobic conditions. For example, studies indicate that certain bacteria can utilize RB74 as a carbon source, leading to significant decolorization.

Case Study: Microbial Degradation of this compound

A study conducted by Chaudhari et al. (2017) demonstrated the effectiveness of aerobic bacterial granules in degrading RB74. The research highlighted:

- Decolorization Efficiency : Up to 1000 mg/L of RB74 was decolorized with a maximum rate () of .

- Microbial Community : The metagenomic analysis revealed dominant bacterial groups such as Clostridia and Actinobacteria playing crucial roles in the degradation process.

- Toxicity Reduction : The biotransformed products were significantly less toxic compared to the parent compound.

Mechanisms of Detoxification

The mechanisms through which microorganisms detoxify this compound involve several biochemical pathways:

- Reduction Reactions : Microbial enzymes can reduce the azo bonds present in the dye structure, leading to less harmful metabolites.

- Co-metabolism : The presence of additional organic substrates can enhance the degradation rates by providing necessary cofactors for microbial metabolism.

Table 2: Mechanisms of Microbial Detoxification

| Mechanism | Description |

|---|---|

| Reduction Reactions | Enzymatic cleavage of azo bonds |

| Co-metabolism | Utilization of additional substrates for enhanced degradation |

Propriétés

IUPAC Name |

disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROUGDTTZOUGDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClN6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12677-16-6 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.